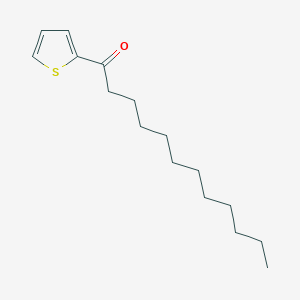
1,2,3,4-Tetrahydro-1,1,2,4,4,7-hexamethylnaphthalene
Vue d'ensemble
Description
1,2,3,4-Tetrahydro-1,1,2,4,4,7-hexamethylnaphthalene is an organic compound with the molecular formula C16H24. It is a derivative of naphthalene, characterized by the presence of six methyl groups and partial hydrogenation of the naphthalene ring system. This compound is known for its unique structural features and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydro-1,1,2,4,4,7-hexamethylnaphthalene can be synthesized through several methods. One common approach involves the hydrogenation of 1,2,3,4-tetrahydronaphthalene in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature to achieve the desired hydrogenation.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of naphthalene derivatives. The process is optimized for large-scale production, ensuring high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems enhances the efficiency of the industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3,4-Tetrahydro-1,1,
Propriétés
Numéro CAS |
2084-69-7 |
|---|---|
Formule moléculaire |
C16H24 |
Poids moléculaire |
216.36 g/mol |
Nom IUPAC |
1,1,2,4,4,7-hexamethyl-2,3-dihydronaphthalene |
InChI |
InChI=1S/C16H24/c1-11-7-8-13-14(9-11)16(5,6)12(2)10-15(13,3)4/h7-9,12H,10H2,1-6H3 |
Clé InChI |
JIVANURAWUCQIG-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C2=C(C1(C)C)C=C(C=C2)C)(C)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzamide, 3,4-dimethoxy-N-[[3-[[(1,2,3,4-tetrahydro-7-isoquinolinyl)amino]carbonyl]phenyl]methyl]-](/img/structure/B8767799.png)







![N-[2,6-di(propan-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B8767855.png)

